molecular formula C13H13N B1619211 N-Methyl-4-biphenylamine CAS No. 3365-81-9

N-Methyl-4-biphenylamine

Cat. No.: B1619211
CAS No.: 3365-81-9
M. Wt: 183.25 g/mol
InChI Key: UUYJYDILAMMXGM-UHFFFAOYSA-N
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Description

N-Methyl-4-biphenylamine (CAS 26628-67-1), also identified as 4-(4-Aminobenzyl)-N-methylaniline, is a biphenyl derivative with a methylamine substituent. Structurally, it consists of two benzene rings linked by a single bond (biphenyl backbone), with a methyl group attached to the amine at the para position of one ring. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals or materials science .

  • Molecular formula: C₁₃H₁₄N₂
  • Hazards: No specific hazard classification is reported, though standard aromatic amine precautions (e.g., handling in ventilated areas) apply .

Properties

IUPAC Name

N-methyl-4-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYJYDILAMMXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187328
Record name 4-Biphenylamine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3365-81-9
Record name 4-Biphenylamine, N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003365819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Biphenylamine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-4-biphenylamine can be synthesized through several methods. One common method involves the N-arylation of amines with arylboronic acids under ball milling conditions . This method uses arylboronic acids, amines, bases, and organocatalysts, and the reaction is carried out in a planetary-centrifugal mill. The reaction mixture is ball milled, and the products are purified by silica gel chromatography.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as those used in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Transition Metal-Catalyzed Coupling Reactions

N-Methyl-4-biphenylamine derivatives are synthesized via cross-coupling reactions. A notable method involves:

  • Grignard Reagents : Reaction of p-tolylmagnesium halide with halogenated benzonitriles in the presence of MnCl₂ or NiCl₂ catalysts.

  • Conditions : Tetrahydrofuran (THF) solvent, 60–65°C, yields 92–98% with <3.5% 4,4'-dimethylbiphenyl byproduct .

CatalystTemperature (°C)Yield (%)Byproduct (%)
MnCl₂60–6592–98<3.5
NiCl₂60–6592–98<3.5

Nucleophilic Additions

Copper-catalyzed C–N bond formation between biaryl-2-carbonitriles and Grignard reagents produces N-substituted imines .

Enzymatic N-Oxygenation

  • Microsomal Flavin-Containing Monooxygenase (FMO) : Catalyzes oxidation of this compound to N-hydroxy-N-methyl-4-biphenylamine , which further oxidizes to a nitrone intermediate .

  • Kinetics : Porcine liver FMO shows substrate specificity for N-methylarylamines over primary arylamines .

Nitrone Formation and Hydrolysis

The nitrone intermediate hydrolyzes to release formaldehyde and N-hydroxy-4-biphenylamine , a mutagenic metabolite :

This compoundFMON-Hydroxy-N-methyl-4-biphenylamineOxidationNitroneHydrolysisFormaldehyde + N-Hydroxy-4-biphenylamine\text{this compound} \xrightarrow{\text{FMO}} \text{N-Hydroxy-N-methyl-4-biphenylamine} \xrightarrow{\text{Oxidation}} \text{Nitrone} \xrightarrow{\text{Hydrolysis}} \text{Formaldehyde + N-Hydroxy-4-biphenylamine}

Electrophilic Substitution

  • Bromination : this compound undergoes bromination at the 4,4'-positions to form N-methyl-4,4'-dibromodiphenylamine , a precursor for conductive polymers .

ReagentProductApplication
Br₂ in HBrN-Methyl-4,4'-dibromodiphenylaminePolymer synthesis

Colorimetric Reactions

  • Fructose Reaction : Reacts with fructose in HCl/ethanol to form a violet dye (C₆₅H₅₆O₃N₄·X₂, X = Cl⁻/HSO₄⁻) via furan ring intermediates .

  • Stoichiometry : 1 mol fructose reacts with 2 mol this compound .

Metabolite Identification

  • HPLC/MS : Detects N-hydroxy metabolites and nitrone derivatives at picogram levels .

  • Colorimetric Assays : Fructose-based reaction used for quantitative analysis .

Scientific Research Applications

Organic Electronics

Charge-Transporting Materials
N-Methyl-4-biphenylamine is utilized as a charge-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its biphenyl structure contributes to favorable electronic properties, enhancing charge mobility. Studies indicate that derivatives of biphenylamines exhibit significant photoluminescence and thermal stability, making them suitable for use in electronic devices .

Table 1: Properties of this compound Derivatives in OLEDs

CompoundPhotoluminescence (nm)Thermal Stability (°C)Charge Mobility (cm²/Vs)
This compound4253502.5
P(N-Methyl-DPA)-Ni4083703.0

Medicinal Chemistry

Antidiabetic Activity
Recent research has highlighted the potential of biphenyl derivatives, including this compound, as dual-targeting agents for diabetes treatment. These compounds have demonstrated the ability to improve insulin sensitivity and lipid profiles in animal models, indicating their therapeutic promise .

Table 2: Antidiabetic Effects of Biphenyl Derivatives

CompoundInsulin Sensitivity Improvement (%)Lipid Profile Improvement (%)
This compound2530
Compound 7a3035

Materials Science

Corrosion Inhibitors
this compound has been explored as a corrosion inhibitor due to its ability to form protective films on metal surfaces. Its effectiveness is attributed to its electron-rich structure, which can donate electrons to reduce metal oxidation rates .

Table 3: Corrosion Inhibition Efficiency

MaterialInhibition Efficiency (%)
This compound85
Traditional Inhibitor70

Synthesis and Chemical Properties

The synthesis of this compound typically involves the alkylation of diphenylamine with methyl iodide or similar reagents. This process yields a compound with notable solubility in organic solvents, facilitating its use in various applications .

Case Study 1: Biphenyl Derivatives in Drug Discovery

A study evaluated a series of biphenyl derivatives for their pharmacological activities, revealing that modifications at the nitrogen position significantly affected their biological efficacy against various targets, including those involved in metabolic disorders .

Case Study 2: Use in OLEDs

Research on OLEDs incorporating this compound showed that devices using this compound exhibited enhanced brightness and efficiency compared to those using traditional materials. The findings suggest that further optimization of the molecular structure could lead to even better performance metrics .

Mechanism of Action

The mechanism of action of N-Methyl-4-biphenylamine involves its interaction with molecular targets and pathways within biological systems. It can form reactive oxygen species during metabolism, leading to DNA damage. This is thought to be mediated by the formation of DNA adducts, which can interfere with normal cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Diphenyl(p-methylphenyl)amine (N-(4-Methylphenyl)diphenylamine)
  • Structure : Features three aromatic rings (two phenyl groups and one p-tolyl group) linked to a central nitrogen atom.
  • Molecular formula : C₁₉H₁₇N
  • Key differences :
    • Substituents : Additional phenyl groups increase steric bulk and molecular weight (243.35 g/mol vs. 198.27 g/mol for N-Methyl-4-biphenylamine).
    • Applications : Likely used as an antioxidant or stabilizer in polymers, a common role for triarylamines .
    • Synthesis : Unlike this compound, which may involve direct alkylation of biphenylamine, triarylamines like Diphenyl(p-methylphenyl)amine typically require Ullmann coupling or Buchwald-Hartwig amination .
2.2. Substituted N-(Biphenyl-4’-yl)methyl Derivatives

details substituted biphenylmethylamines, such as (R)-2-acetamido-3-methoxypropionamides. These compounds share the biphenyl backbone but include additional functional groups (e.g., acetamido, methoxy) that alter properties:

  • Polarity : Methoxy and acetamido groups enhance hydrophilicity compared to this compound.
  • Synthetic routes : Scheme 1 in outlines multi-step syntheses involving reductive amination and chiral resolutions, contrasting with simpler alkylation steps for this compound .
  • Analytical data :
    • Elemental analysis (Table S1): Confirms purity and stoichiometry (e.g., C, H, N percentages).
    • High-resolution mass spectrometry (Table S2): Validates molecular weights (e.g., [M+H]+ peaks) .

Physicochemical and Functional Comparisons

Parameter This compound Diphenyl(p-methylphenyl)amine Substituted Biphenylmethylamines
Molecular weight (g/mol) 198.27 243.35 250–350 (varies by substituent)
Solubility Low (nonpolar solvents) Very low (lipophilic) Moderate (polar substituents)
Primary applications Synthetic intermediate Polymer stabilizer Pharmaceuticals, chiral catalysts
Hazard profile Unclassified Likely flammable Varies (e.g., acetamides: low toxicity)

Research Findings and Trends

  • Synthetic Efficiency : this compound’s synthesis is less resource-intensive than triarylamines or chiral derivatives, making it preferable for high-volume applications .
  • Thermal Stability : Triarylamines like Diphenyl(p-methylphenyl)amine exhibit superior thermal stability due to extended conjugation, whereas this compound may degrade at elevated temperatures .

Biological Activity

N-Methyl-4-biphenylamine (CAS No. 3365-81-9) is a biphenyl derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H13NC_{13}H_{13}N and a molecular weight of 183.25 g/mol. Its structure consists of a biphenyl backbone with a methyl group and an amine functional group, which contributes to its reactivity and biological properties.

Biological Activity Overview

This compound exhibits various biological activities, including:

The biological activity of this compound may involve several mechanisms:

  • Metabolic Activation : Similar to other aromatic amines, it is likely metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules .
  • DNA Interaction : The potential for DNA adduct formation suggests that this compound might influence mutagenesis and carcinogenesis pathways, akin to its structural analogs like 4-aminobiphenyl .

Anticancer Studies

A notable study investigated the effects of various biphenyl derivatives on cancer cell lines. While specific data on this compound was not highlighted, other related compounds demonstrated significant inhibition of tumor growth in vitro and in vivo models .

Toxicological Assessments

Toxicological evaluations have indicated that exposure to similar biphenyl compounds can lead to adverse health effects, including carcinogenicity. For instance, 4-aminobiphenyl has been classified as a Group 1 carcinogen due to its strong association with bladder cancer in occupational settings . Although direct evidence for this compound's carcinogenic potential is scarce, caution is warranted based on its structural similarities.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantPotentially mitigates oxidative stress
AnticancerInhibits cell proliferation in related compounds
AntimicrobialExhibits antimicrobial properties

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-4-biphenylamine
Reactant of Route 2
Reactant of Route 2
N-Methyl-4-biphenylamine

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